Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

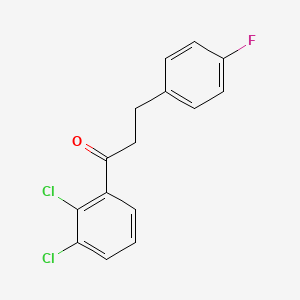

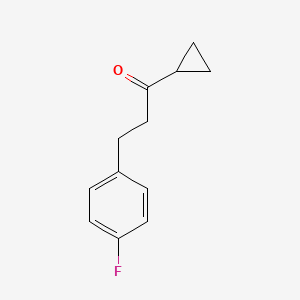

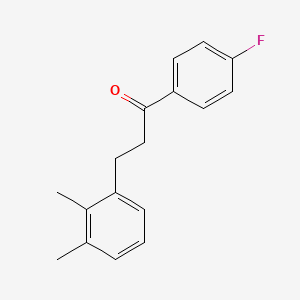

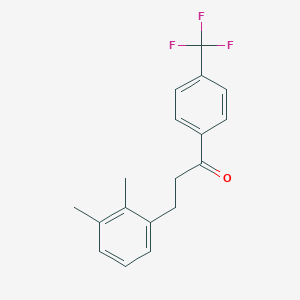

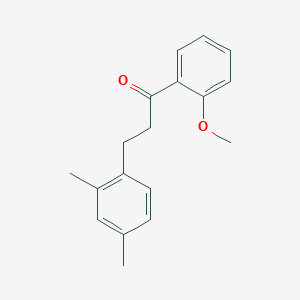

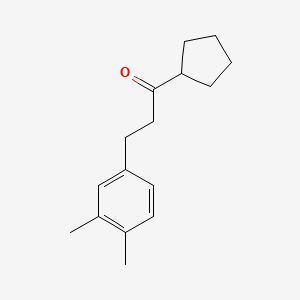

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.34 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 3,4-dimethylphenyl group (a phenyl ring with two methyl groups at the 3rd and 4th positions), and an ethyl group (a two-carbon chain). These groups are connected by single bonds, and the ethyl group contains a carbonyl functional group (C=O), which classifies the compound as a ketone .Physical And Chemical Properties Analysis

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol . It has a density of 1.002 g/cm3 and a boiling point of 348.2°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų, a heavy atom count of 17, and a complexity of 242 .Applications De Recherche Scientifique

Chiral Organopalladium-Amine Complexes

A study by Li et al. (2003) discussed the design and synthesis of a chiral auxiliary from 1-acetyl-2,5-dimethylbenzene, which led to the development of cyclopalladated dimeric complexes. These complexes showed significant stereoselectivity in asymmetric cycloaddition reactions, highlighting their potential in chiral synthesis and catalysis Li, Yongxin, et al. (2003).

Asymmetric Transfer Hydrogenation of Ketones

Magubane et al. (2017) explored the catalytic activity of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in the asymmetric transfer hydrogenation of ketones. This research emphasizes the role of metal complexes in facilitating the reduction of ketones, a critical reaction in organic synthesis Magubane, Makhosazane N., et al. (2017).

Synthesis of Functionalized 4H-Cyclopentadithiophenes

Van Mierloo et al. (2010) developed a three-step synthetic approach to access both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method provides a broad range of functionalized compounds, useful in material science and organic electronics Van Mierloo, S., et al. (2010).

Copolymers of 3,5-Dimethylphenyl Methacrylate

Research by Vijayanand et al. (2002) focused on the synthesis and characterization of copolymers made from 3,5-dimethylphenyl methacrylate and methyl methacrylate. These studies are crucial for understanding polymer properties and their potential applications in various industries Vijayanand, P., et al. (2002).

Propriétés

IUPAC Name |

1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFSEYOBFGUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644873 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone | |

CAS RN |

898779-99-2 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.